
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method is the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one using suitable reducing agents under controlled conditions . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using catalysts to facilitate the reaction and reduce energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol has several applications in scientific research:
Chemistry: Used as a starting material for synthesizing more complex polycyclic compounds.
Biology: Studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Investigated for its potential mutagenic and carcinogenic properties, aiding in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form electrophilic sulfuric acid esters. These esters can covalently bind to DNA, leading to mutations and potential carcinogenic effects . The activation of this compound by hepatic cytosol is a key step in its mechanism of action, involving sulfotransferase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is unique due to its specific methyl and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
94849-99-7 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
10-methyl-8,9-dihydro-7H-benzo[a]pyren-10-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-12-15-8-7-13-4-2-5-14-9-10-17(20(16)21)19(15)18(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
Clave InChI |
WHXFFPMWYNINEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



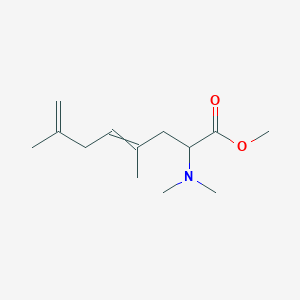

![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
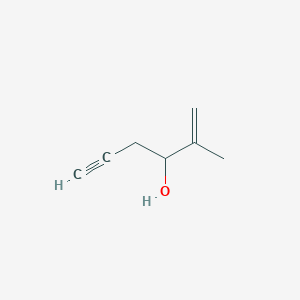
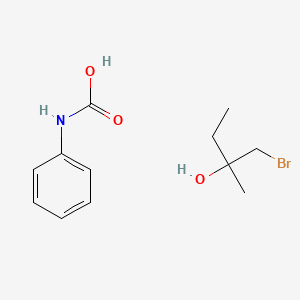

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
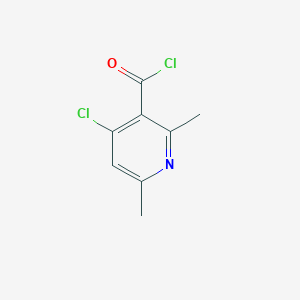
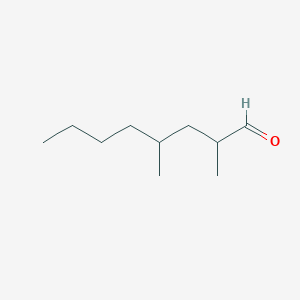


![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
